molecular formula C25H22Cl2N4O2S B11092373 N-(2,6-dichlorophenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 539808-96-3

N-(2,6-dichlorophenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11092373
CAS No.: 539808-96-3
M. Wt: 513.4 g/mol
InChI Key: BNCPJABWRADYCW-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound with a molecular formula of C25H22Cl2N4O2S and a molecular weight of 513.45 g/mol This compound is notable for its unique structure, which includes a triazole ring, phenyl groups, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dichlorophenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves careful control of reaction parameters to maintain the integrity of the complex molecular structure .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially altering the compound’s electronic properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phenyl groups play crucial roles in binding to these targets, leading to various biological effects. The sulfanyl-acetamide linkage may also contribute to the compound’s activity by influencing its electronic properties and reactivity .

Comparison with Similar Compounds

Properties

CAS No.

539808-96-3

Molecular Formula

C25H22Cl2N4O2S

Molecular Weight

513.4 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-2-[[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H22Cl2N4O2S/c1-16-11-12-21(17(2)13-16)31-22(14-33-18-7-4-3-5-8-18)29-30-25(31)34-15-23(32)28-24-19(26)9-6-10-20(24)27/h3-13H,14-15H2,1-2H3,(H,28,32)

InChI Key

BNCPJABWRADYCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC=C3Cl)Cl)COC4=CC=CC=C4)C

Origin of Product

United States

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